
3-(Benzyloxy)-5-chloro-1-methylpyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzyloxy)-5-chloro-1-methylpyridin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as NSC 757749 and is a member of the pyridone family of compounds. Its unique chemical structure has made it a subject of interest for researchers who seek to explore its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Antioxidant Potential and Radical Scavenging
Chromones and their derivatives, including compounds structurally related to 3-(Benzyloxy)-5-chloro-1-methylpyridin-2-one, have been extensively studied for their antioxidant properties. These compounds are known for their ability to neutralize active oxygen and disrupt free radical processes, thereby potentially delaying or inhibiting cell impairment leading to various diseases. The presence of specific functional groups, such as a double bond and a carbonyl group within the chromone nucleus, is crucial for their radical scavenging activity. This property suggests potential applications in preventing oxidative stress-related conditions (Yadav et al., 2014).
Environmental Persistence and Toxicity of Analogous Compounds
The environmental persistence and potential toxicity of compounds structurally similar to this compound, such as dioxins, have been reviewed to understand their long-term effects on human health and ecosystems. Studies have shown that exposure to these compounds can lead to various health issues, including cancer, through mechanisms involving the aryl hydrocarbon receptor (AhR). This highlights the importance of studying the environmental and health impacts of chemically related compounds (Steenland et al., 2004).
Pharmacological Potential of Structurally Similar Compounds
Compounds with a sultone core, including those related to this compound, have been explored for their pharmacological properties. The structural similarity of these compounds to known pharmacologically active cores suggests potential applications in developing new therapeutics with anticoagulant, antimicrobial, and antitumor properties. This underscores the importance of further research into the chemical transformations and biological activities of these compounds to harness their pharmacological potential (Hryhoriv et al., 2021).
Environmental and Health Impacts of Organic Pollutants
The review on the occurrence, fate, behavior, and toxicity of parabens, compounds with functional similarities to this compound, provides insight into the environmental and health impacts of these widely used organic pollutants. Parabens, like this compound, possess phenolic hydroxyl groups, which can undergo reactions leading to the formation of toxic by-products. This underscores the need for understanding the environmental behavior and potential health risks of these and similar compounds (Haman et al., 2015).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with enzymes such as leukotriene a-4 hydrolase and mitogen-activated protein kinase 14 . These enzymes play crucial roles in various biological processes, including inflammation and cellular growth.
Mode of Action
It’s likely that the compound interacts with its targets through a process of binding and inducing conformational changes, which could alter the activity of the target enzymes .
Biochemical Pathways
Based on its potential targets, it could influence pathways related to inflammation and cellular growth . The downstream effects of these changes could include alterations in cellular signaling and responses.
Pharmacokinetics
Similar compounds have been found to exhibit variable absorption and distribution profiles, with metabolism often occurring via enzymatic processes . These factors can significantly impact the bioavailability of the compound.
Result of Action
Based on its potential targets, it could influence cellular signaling pathways, potentially leading to changes in cellular responses and functions .
Eigenschaften
IUPAC Name |
5-chloro-1-methyl-3-phenylmethoxypyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-15-8-11(14)7-12(13(15)16)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFBXCBGBUROGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)OCC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

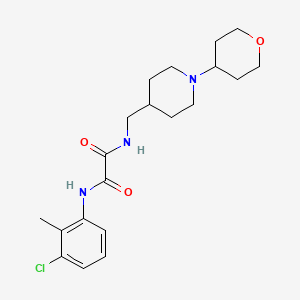
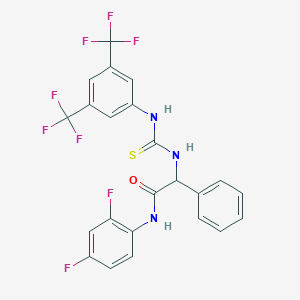

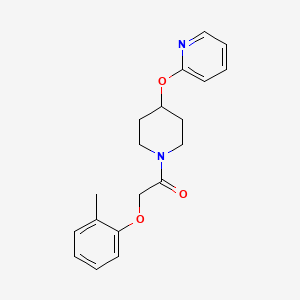
![4-(pyrrolidin-1-ylsulfonyl)-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2680895.png)
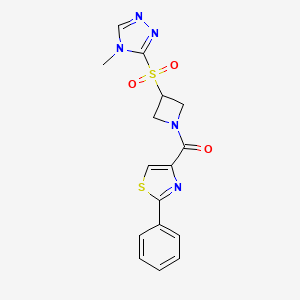
![N-benzyl-N-methyl-5-[(4-methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinamine](/img/structure/B2680897.png)
![3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methoxyethyl)pyrrolidine-2,5-dione](/img/structure/B2680899.png)
![3-(6-Methylimidazo[2,1-b]thiazol-3-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2680902.png)

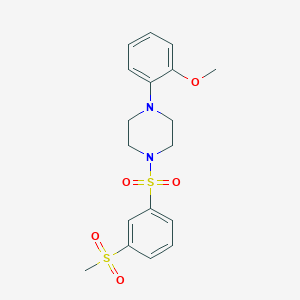
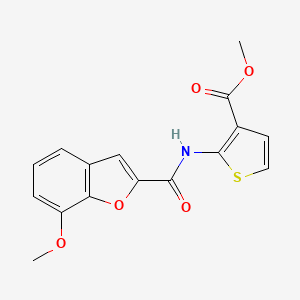
![(3Ar,7aR)-5-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid;hydrochloride](/img/structure/B2680908.png)
